molecular formula C19H21NO4S B2510573 ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 446838-70-6

ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2510573
CAS RN: 446838-70-6
M. Wt: 359.44
InChI Key: AODWIQINMYDDMF-UHFFFAOYSA-N
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Description

Thiophene-based analogs, which “ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also has various functional groups attached to it, including a phenoxy group, a propanamido group, and a carboxylate group.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the attention of medicinal chemists as potential biologically active compounds. They serve as building blocks for designing advanced drugs with diverse effects. Some notable applications include:

    Anticancer Properties: Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives have demonstrated anticancer activity . Researchers continue to explore their potential in cancer therapy.

    Anti-Inflammatory Effects: Thiophene-based molecules exhibit anti-inflammatory properties, making them valuable candidates for drug development . These compounds may help combat inflammatory diseases.

    Antimicrobial Agents: Thiophene derivatives, including our compound of interest, possess antimicrobial activity . They could contribute to fighting bacterial and fungal infections.

Organic Electronics and Semiconductors

Thiophene-containing compounds play a pivotal role in organic electronics. Here’s how:

    Organic Field-Effect Transistors (OFETs): The thiophene ring system contributes to the development of OFETs, which are essential components in flexible displays and electronic devices .

    Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials find applications in OLEDs, enhancing their efficiency and performance .

Corrosion Inhibition

Thiophene derivatives, including our compound, serve as corrosion inhibitors in industrial chemistry and material science . They protect metals from degradation caused by environmental factors.

Metal Complexing Agents

Our compound’s structure suggests it could act as a metal complexing agent, facilitating metal-ion binding and coordination.

    Voltage-Gated Sodium Channel Blockers: Certain thiophene-based compounds, such as articaine, exhibit this property . Articaine is used as a dental anesthetic in Europe.

    Anti-Atherosclerotic Properties: Some thiophene-containing molecules may contribute to preventing atherosclerosis .

Conclusion

Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate holds promise across diverse fields, from medicine to materials science. Its unique structure and properties make it an intriguing subject for ongoing research and development. If you’d like further details or have any specific questions, feel free to ask! 😊

Future Directions

Given the interest in thiophene-based analogs for their potential biological activity , future research could focus on synthesizing this compound and studying its properties and potential applications. This could include in vitro and in vivo studies to determine its biological activity, as well as studies to determine its physical and chemical properties.

properties

IUPAC Name

ethyl 2-(3-phenoxypropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-9-6-10-15(14)25-18(17)20-16(21)11-12-24-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODWIQINMYDDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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